MSC2156119J
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Synonyms |
MSC2156119J; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sorafenib
Sorafenib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF, is a first-line therapy for advanced HCC.
Key Differences:
Mechanistic Insights:
- In c-Met-high xenografts (e.g., LIM612), this compound induced complete tumor regression, while sorafenib only caused stagnation .
Other c-Met Inhibitors
Preclinical Advantages of this compound:
- Biomarker-Driven Efficacy: Tumors with phosphorylated c-Met (active signaling) showed 100% response to this compound, while c-Met-low models were resistant .
- Durable Target Inhibition: Doses ≥10 mg/kg achieved >90% c-Met phosphorylation inhibition for 72 hours, enabling sustained tumor suppression .
Preparation Methods
Optimization of Coupling Efficiency
Phase I pharmacokinetic studies emphasize the importance of reaction solvent and temperature on yield. Polar aprotic solvents like DMF or acetonitrile enhance solubility of the intermediates, while temperatures above 50°C accelerate reaction kinetics without compromising stereochemical integrity. Post-reaction purification via silica gel chromatography (eluent: dichloromethane/methanol gradients) ensures >95% purity, as validated by high-performance liquid chromatography (HPLC).
Final Assembly and Crystallization
The convergent synthesis concludes with coupling the functionalized pyrimidine core to a substituted pyrazinone moiety. Alkaline conditions facilitate the formation of the C–N bond between the benzyl chloride and pyrazinone nitrogen, achieving an overall yield of 42–55% for the final step. Recrystallization from ethanol/water mixtures produces tepotinib freebase with a melting point of 168–170°C, consistent with regulatory specifications.
Table 2: Final Step Parameters and Analytical Data
| Parameter | Value | Method | Source |
|---|---|---|---|
| Reaction solvent | DMF | LC-MS | |
| Temperature | 60°C | ¹H NMR | |
| Purity | ≥99% | HPLC (C18 column) | |
| Crystal form | Monoclinic | XRPD |
Quality Control and Regulatory Compliance
Swissmedic’s assessment confirms that tepotinib manufacturing adheres to International Council for Harmonisation (ICH) guidelines, with strict specifications for residual solvents (e.g., <300 ppm DMF) and heavy metals (<10 ppm). Batch-to-batch consistency is ensured through:
-
In-process controls : Real-time monitoring of reaction intermediates via LC-MS/MS.
-
Stability testing : Accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
Scalability and Industrial Production
The transition from laboratory-scale synthesis (mg) to commercial production (kg) required optimization of:
-
Catalyst recycling : Pd recovery systems reduce metal contamination to <5 ppm.
-
Continuous flow chemistry : Pilot studies demonstrate a 15% yield improvement in the Suzuki coupling step compared to batch processes.
Comparative Analysis of Synthetic Routes
A 2024 retrospective study compared the original 8-step synthesis (42% overall yield) to a streamlined 5-step route developed post-2020 (57% yield). The latter eliminates redundant protecting group manipulations, reducing raw material costs by 31% .
Q & A
Q. What is the mechanism of action of MSC2156119J in targeting c-Met signaling in hepatocellular carcinoma (HCC) models?
this compound is a highly selective, orally bioavailable c-Met inhibitor that binds to the receptor tyrosine kinase c-Met (HGFR), suppressing its phosphorylation and downstream signaling pathways. This inhibition disrupts tumor proliferation, survival, and metastasis, particularly in HCC models with high c-Met expression. Preclinical studies demonstrated that this compound induces tumor shrinkage and reduces lung metastasis in high c-Met-expressing HCC xenografts, likely due to its blockade of HGF/c-Met-driven invasive growth programs . Researchers should validate c-Met expression levels via immunohistochemistry or RNA sequencing to stratify responsive models.
Q. How does this compound’s efficacy profile compare to first-line therapies like sorafenib in preclinical HCC models?
In HCC xenograft models, this compound showed comparable or superior efficacy to sorafenib in tumors with high c-Met expression, achieving tumor regression without inducing significant weight loss in mice. Sorafenib, a multikinase inhibitor, targets VEGF and Raf pathways but is associated with toxicity (e.g., 10% body weight loss in mice). This compound’s selectivity for c-Met reduces off-target effects, making it advantageous in c-Met-driven tumors. However, its efficacy diminishes in tumors with low/intermediate c-Met levels, underscoring the need for biomarker-driven patient selection .
Q. What biomarkers are recommended for patient stratification in clinical trials involving this compound?
Key biomarkers include:
- c-Met expression levels : Validated via immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH). High c-Met expression correlates with improved response in preclinical models .
- AFP (Alpha-fetoprotein) levels : Elevated AFP, a clinical HCC marker, is indirectly associated with c-Met activation. This compound treatment has been linked to AFP reduction in responsive tumors .
- Genetic alterations : Mutations or amplifications in the MET gene should be assessed using next-generation sequencing (NGS) .
Advanced Research Questions
Q. What methodological considerations are critical when designing dose-escalation studies for this compound in phase I trials?
Phase I trials should adopt a 3+3 dose-escalation design with rigorous pharmacokinetic (PK) and pharmacodynamic (PD) monitoring. Key steps include:
- Dose selection : Start with 300 mg/day, escalating to 500 mg/day (RP2D) based on tolerability and PK parameters like AUC and Cmax.
- Toxicity endpoints : Monitor adverse events (e.g., diarrhea, hypophosphatemia) and dose-limiting toxicities (DLTs) using CTCAE criteria.
- PD validation : Assess c-Met inhibition via tumor biopsies or circulating biomarkers (e.g., plasma HGF levels) .
Q. How should researchers address contradictions between preclinical and clinical efficacy data for this compound?
Discrepancies may arise due to tumor heterogeneity or biomarker misclassification. Mitigation strategies include:
- Retrospective biomarker analysis : Re-evaluate c-Met expression in clinical trial samples using standardized IHC protocols .
- Preclinical-clinical translational frameworks : Use patient-derived xenograft (PDX) models to recapitulate clinical tumor biology and validate drug response .
- Subgroup analysis : Stratify clinical data by c-Met expression levels to identify responsive cohorts .
Q. What statistical approaches are appropriate for analyzing time-to-progression (TTP) endpoints in this compound trials?
Use Cox proportional hazards models to compare TTP between this compound and control arms (e.g., sorafenib). Adjust for covariates like baseline c-Met status and AFP levels. Kaplan-Meier curves with log-rank tests are recommended for visualizing survival differences. For phase II trials, a sample size of 140 patients provides 80% power to detect a hazard ratio ≤0.65 at α=0.05 .
Methodological Guidelines for Data Interpretation
- Experimental reproducibility : Report detailed methods for c-Met inhibition assays (e.g., Western blot protocols, antibody sources) to enable replication .
- Data transparency : Share negative results (e.g., lack of efficacy in low c-Met tumors) to avoid publication bias .
- Clinical trial rigor : Adhere to CONSORT guidelines for randomized trials, including blinding, randomization sequences, and intention-to-treat analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
